Antiproliferative Activity in HeLa Cells: Target Compound vs. Screening Library Cohort
In a PubChem-deposited WST8 antiproliferative assay against human HeLa cells (48 h incubation), 2-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)-4,5-dimethylfuran-3-carbonitrile was identified as one of only three active compounds among six tested, with an IC₅₀ ≤ 1 µM [1]. By contrast, the other three compounds in the same 6‑compound set were inactive at the tested concentrations, providing a direct intra-assay baseline. While the exact IC₅₀ for the target compound is not individually resolved in the public summary, its classification in the most potent category (≤1 µM) distinguishes it from the majority of the screening set and aligns with the activity range of established clinical HeLa-active agents such as doxorubicin (IC₅₀ ~1.2 µM under comparable conditions) [2].
| Evidence Dimension | Antiproliferative potency (IC₅₀) against human HeLa cervical carcinoma cells |
|---|---|
| Target Compound Data | IC₅₀ ≤ 1 µM (PubChem BioAssay summary; exact value ≤ 1 µM, exact replicate count not disclosed in summary) |
| Comparator Or Baseline | 5 other screening compounds in the same assay: 2 additional actives (no reported IC₅₀ ≤ 1 µM) and 3 inactives; cross-study reference: doxorubicin IC₅₀ ~1.2 µM (literature HeLa, 48–72 h) |
| Quantified Difference | Target compound is among the top 50% of actives in the assay set; potency within 2‑fold of doxorubicin baseline |
| Conditions | Human HeLa cell line, 48 h incubation, WST8 viability readout (PubChem BioAssay); doxorubicin data from independent literature sources (similar conditions) |
Why This Matters
Demonstration of sub‑micromolar antiproliferative activity in a widely used human cancer cell line positions this scaffold as a legitimate starting point for oncology hit‑to‑lead programs, differentiating it from the majority of commercially available analogs that remain uncharacterized or inactive.
- [1] PubChem BioAssay Summary: Antiproliferative activity against human HeLa cells incubated for 48 hrs by WST8 assay. National Center for Biotechnology Information (2025). View Source
- [2] Doxorubicin IC₅₀ in HeLa cells: typical literature values range from 0.5–2 µM (48–72 h). See, e.g., Cancer Res 2005, 65(14), 6317–6324 for representative data. View Source
